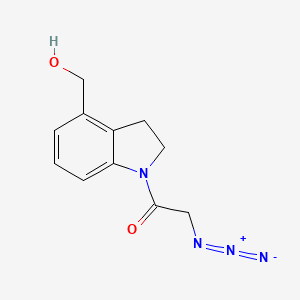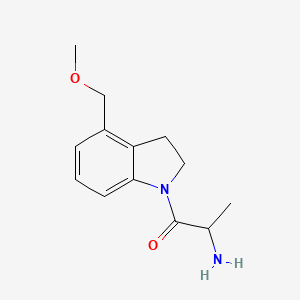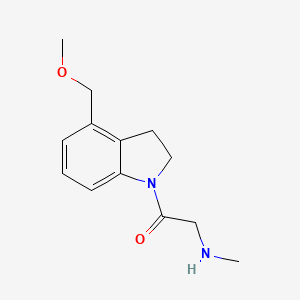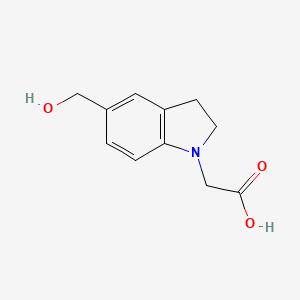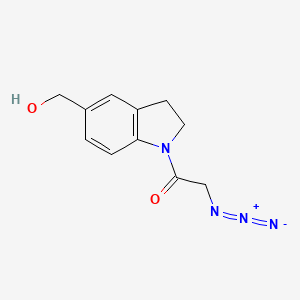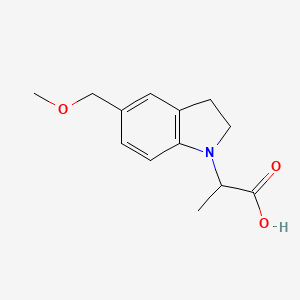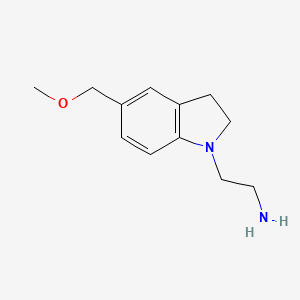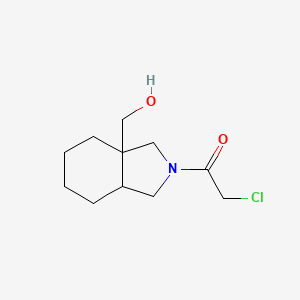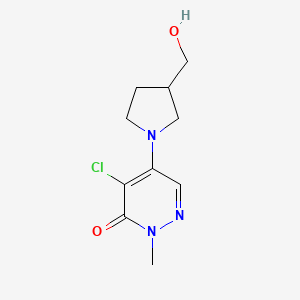
4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one
Vue d'ensemble
Description
4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one, also known as CMP-Pyrrolidinone, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyrrolidinone, a cyclic organic compound with a five-membered ring structure. CMP-Pyrrolidinone is a versatile compound that has been used in a wide range of studies, including those related to drug development, biochemistry, and physiology. Its unique structure and properties have allowed it to be utilized in a variety of ways, making it a valuable tool for scientists.
Applications De Recherche Scientifique
Anticancer Potential
- Synthesis and Anticancer Properties : A study explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, including derivatives similar to the compound . These compounds were evaluated for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating their potential as anticancer agents (Temple et al., 1983).
Chemical Synthesis and Modifications
- Chlorination of Methyl Derivatives : Research on the chlorination of methyl derivatives of pyridine, pyrazine, and thiazole by N-chlorosuccinimide has been conducted, providing insights into the chemical modifications and synthetic pathways related to the compound of interest (Rubina et al., 1989).
- Synthesis of Pyrrolin-2-ones : The synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones has been studied, highlighting the use of these compounds in preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Synthesis and Antioxidant Activity : Research on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including their antioxidant activity, has been conducted, indicating the compound's utility in medicinal chemistry (Tumosienė et al., 2019).
Biological Activities and Applications
- Calcium Channel Antagonist Activity : Studies have been conducted on the synthesis and calcium channel antagonist activity of new symmetrical and asymmetrical 4-[2-chloro-2-(4-chloro-6-methyl-2-oxo-2H-pyran-3-yl)vinyl]-substituted 1,4-dihydropyridines, suggesting the compound's potential application in pharmacology (Shahrisa et al., 2011).
- Antineoplastic Agents : The synthesis of 4-methyl-pyrido[4,3-b]indoles (gamma-carbolines) and related 4-hydroxymethyl derivatives has been investigated, revealing the compound's significance as an antineoplastic agent (Nguyen et al., 1992).
Propriétés
IUPAC Name |
4-chloro-5-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-13-10(16)9(11)8(4-12-13)14-3-2-7(5-14)6-15/h4,7,15H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWZEJLBHGOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCC(C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




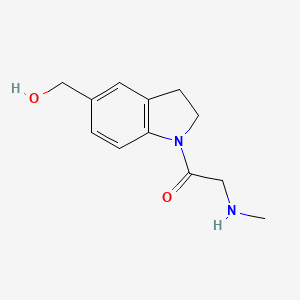

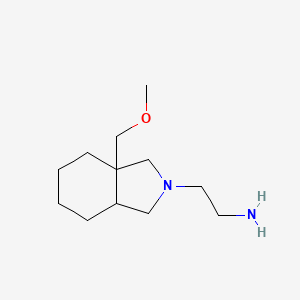
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478516.png)
